

In-Depth Technical Guide: Vapor Pressure of Tetramethylgermane

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Compound of Interest

Compound Name: Tetramethylgermane

Cat. No.: B1582461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for **tetramethylgermane** ($\text{Ge}(\text{CH}_3)_4$). The information herein is curated for professionals in research and development who require precise thermodynamic data for this organometallic compound. This document presents quantitative vapor pressure data, details the experimental protocols for its measurement, and includes visualizations to elucidate key relationships and workflows.

Core Data Presentation: Vapor Pressure of Tetramethylgermane

The vapor pressure of **tetramethylgermane** as a function of temperature can be accurately described by the Antoine equation:

$$\log_{10}(P) = A - (B / (T + C))$$

Where:

- P is the vapor pressure in bar.
- T is the temperature in Kelvin (K).
- A, B, and C are the Antoine constants specific to **tetramethylgermane**.

The following table summarizes the vapor pressure of **tetramethylgermane** at various temperatures, calculated using the Antoine constants provided by the National Institute of Standards and Technology (NIST).^{[1][2]}

Temperature (K)	Temperature (°C)	Vapor Pressure (bar)	Vapor Pressure (kPa)	Vapor Pressure (mmHg)
200.00	-73.15	0.011	1.1	8.25
220.00	-53.15	0.035	3.5	26.25
240.00	-33.15	0.091	9.1	68.25
260.00	-13.15	0.208	20.8	156.00
280.00	6.85	0.428	42.8	321.00
300.00	26.85	0.803	80.3	602.25
317.00	43.85	1.347	134.7	1010.25

Antoine Constants (for P in bar and T in Kelvin) from Stull, 1947, as cited by NIST: A = 4.1110, B = 1166.492, C = -33.005.^{[1][2]} The data is applicable within the temperature range of 200.0 to 317.0 K.^{[1][2]}

Experimental Protocols

The primary experimental data for the vapor pressure of **tetramethylgermane** was determined by Valerga and Kilpatrick (1970) using a static method.^[3] This technique is a direct experimental method for measuring the equilibrium vapor pressure of a substance.^[4]

Apparatus and Methodology:

The apparatus used for these measurements was a static vapor pressure setup. A sample of **tetramethylgermane**, purified to 99.1 mole % by fractional distillation, was introduced into the apparatus.^[3] Because **tetramethylgermane** is a potent solvent for stopcock lubricants, the measurements were conducted at low temperatures to ensure the integrity of the vacuum system.^[3]

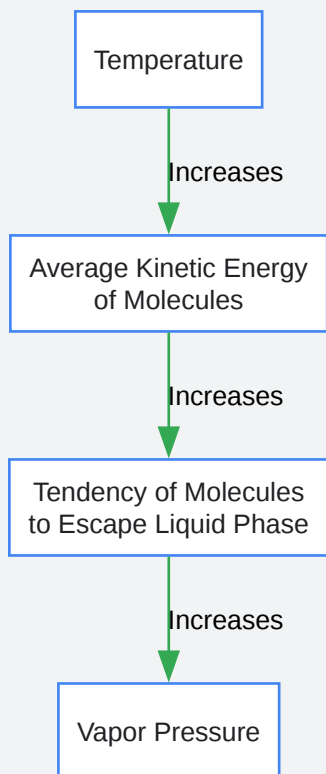
The core of the static method involves the sample being placed in a thermostated container connected to a pressure-measuring device. The system is evacuated to remove air and other impurities. The sample is then allowed to reach thermal equilibrium at a specific temperature, and the pressure of the vapor in equilibrium with the condensed phase is measured directly.^[4] The temperature was precisely controlled and measured using a calibrated thermometer.^[3]

The vapor pressure measurements for **tetramethylgermane** were conducted over a temperature range of 189-296 K.^[3] The resulting data were then fitted to the Antoine equation by the method of least squares to provide a continuous relationship between temperature and vapor pressure.^[3]

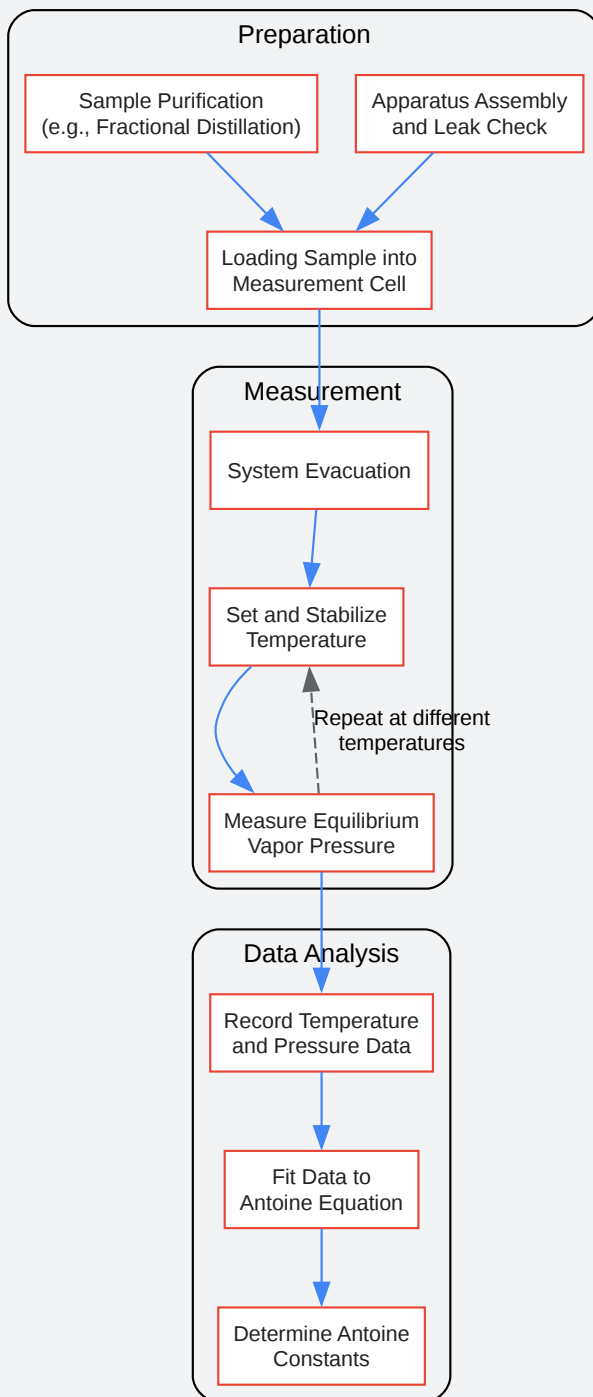
Mandatory Visualizations

The following diagrams illustrate the relationship between temperature and vapor pressure for **tetramethylgermane** and a generalized workflow for the experimental determination of vapor pressure using the static method.

Relationship Between Temperature and Vapor Pressure



Generalized Workflow for Vapor Pressure Determination by Static Method

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